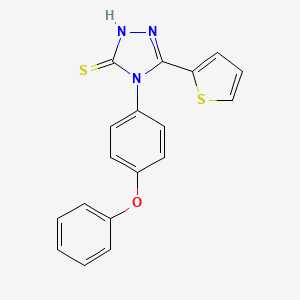amino]benzamide](/img/structure/B3506156.png)
N-(2-bromophenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide
Vue d'ensemble
Description
N-(2-bromophenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide, also known as BMS-582949, is a small molecule inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinase. FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell growth, differentiation, and survival. Overexpression of FGFRs has been linked to various types of cancer, making them attractive targets for cancer therapy.
Mécanisme D'action
N-(2-bromophenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide acts as a competitive inhibitor of the ATP-binding site of FGFRs. By inhibiting the activity of FGFRs, N-(2-bromophenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide blocks the downstream signaling pathways that promote cell growth and survival. This leads to the inhibition of cancer cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide has been shown to have potent anti-cancer effects in a variety of cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that is necessary for tumor growth and metastasis. In addition, N-(2-bromophenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(2-bromophenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide is its specificity for FGFRs, which reduces the risk of off-target effects. However, like many small molecule inhibitors, N-(2-bromophenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide has poor solubility and bioavailability, which can limit its effectiveness in vivo. In addition, the development of resistance to N-(2-bromophenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide has been reported in some cancer cell lines, highlighting the need for combination therapies.
Orientations Futures
Future research on N-(2-bromophenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide should focus on improving its pharmacokinetic properties to enhance its efficacy in vivo. In addition, combination therapies with other targeted agents or chemotherapy should be explored to overcome the development of resistance. The potential use of N-(2-bromophenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide in the treatment of other diseases, such as pulmonary fibrosis, should also be investigated further. Finally, the identification of biomarkers that predict response to N-(2-bromophenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide could help to identify patients who are most likely to benefit from this therapy.
Applications De Recherche Scientifique
N-(2-bromophenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. In addition to its anti-cancer effects, N-(2-bromophenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide has also been investigated for its potential use in the treatment of other diseases, such as pulmonary fibrosis and angiogenesis-related disorders.
Propriétés
IUPAC Name |
N-(2-bromophenyl)-4-[(4-methoxyphenyl)sulfonyl-methylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O4S/c1-24(29(26,27)18-13-11-17(28-2)12-14-18)16-9-7-15(8-10-16)21(25)23-20-6-4-3-5-19(20)22/h3-14H,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZNZNZKWNHFCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Br)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-4-{[(4-methoxyphenyl)sulfonyl](methyl)amino}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-({N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B3506079.png)
![N-(2-methoxy-5-methylphenyl)-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3506084.png)
![N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B3506089.png)
![N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-naphthalenesulfonamide](/img/structure/B3506090.png)
![2-methoxy-6-methyl-3-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]quinoline](/img/structure/B3506110.png)
![N-(4-bromo-2-fluorophenyl)-2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B3506115.png)

![1-({[1-(4-chloro-2,5-dimethoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)-4-(4-fluorophenyl)piperazine](/img/structure/B3506121.png)
![{2-chloro-4-[2-cyano-2-(4-fluorophenyl)vinyl]-6-methoxyphenoxy}acetic acid](/img/structure/B3506131.png)
![methyl 4-[({1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B3506153.png)
![N-(3-acetylphenyl)-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B3506154.png)
![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-phenylacetamide](/img/structure/B3506160.png)
![N-(3-methylphenyl)-2-{[2-(methylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B3506164.png)
![N,N-dimethyl-6-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B3506169.png)